2-[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one
CAS No.: 5801-17-2
Cat. No.: VC21321511
Molecular Formula: C29H20N2O2
Molecular Weight: 428.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5801-17-2 |
|---|---|
| Molecular Formula | C29H20N2O2 |
| Molecular Weight | 428.5 g/mol |
| IUPAC Name | 2-[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]fluoren-9-one |
| Standard InChI | InChI=1S/C29H20N2O2/c1-33-21-14-11-19(12-15-21)29-30-26(18-7-3-2-4-8-18)27(31-29)20-13-16-23-22-9-5-6-10-24(22)28(32)25(23)17-20/h2-17H,1H3,(H,30,31) |
| Standard InChI Key | NXPKNYBRJICSQH-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)C4=CC5=C(C=C4)C6=CC=CC=C6C5=O |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=CC=C3)C4=CC5=C(C=C4)C6=CC=CC=C6C5=O |
Introduction
2-[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one is a complex organic compound that combines a fluorenone core with an imidazole ring, incorporating both methoxyphenyl and phenyl groups. This compound is notable for its potential applications in medicinal chemistry and materials science, particularly due to its structural features that may confer biological activity, such as antioxidant properties and interactions with various biological targets .
Synthesis
The synthesis of 2-[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one typically involves multi-step organic reactions. A common method includes the palladium-catalyzed cross-coupling reaction, where various aryl halides are reacted with boronic acids in the presence of a palladium catalyst. This approach allows for the efficient formation of complex carbon-carbon bonds, which are crucial for the assembly of the compound's structure.
Potential Applications
The compound's structural features suggest potential applications in medicinal chemistry and materials science. Similar compounds have been shown to exhibit significant antioxidant properties and may interact with GABA transporters, indicating potential therapeutic applications. Additionally, the fluorescence properties of related compounds make them suitable for applications in photonics.
Research Findings
Research on 2-[2-(4-methoxyphenyl)-5-phenyl-1H-imidazol-4-yl]-9H-fluoren-9-one and similar compounds highlights their potential biological activities. The imidazole ring is often associated with biological activity, including interactions with enzymes and receptors. The methoxyphenyl and phenyl groups can enhance binding affinity and specificity, which may vary depending on the biological context and target.
Spectroscopic Analysis
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for confirming the molecular structure and elucidating the connectivity of atoms within the compound. These techniques provide detailed information about the compound's chemical properties and are crucial for its characterization.
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